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Compound of Interest

Compound Name: 3-Oxo Atorvastatin

Cat. No.: B2691487

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo Atorvastatin, with the Chemical Abstracts Service (CAS) number 887196-30-7, is
recognized primarily as a process impurity and potential degradation product of Atorvastatin.[1]
[2] Atorvastatin is a highly effective HMG-CoA reductase inhibitor, widely prescribed to lower
cholesterol and prevent cardiovascular disease.[3][4] The presence of impurities such as 3-
Oxo Atorvastatin in the active pharmaceutical ingredient (API) is a critical quality attribute that
requires careful monitoring and control during drug development and manufacturing to ensure
the safety and efficacy of the final drug product. This technical guide provides a comprehensive
overview of the available chemical, analytical, and (limited) biological information on 3-Oxo
Atorvastatin.

Chemical and Physical Properties

3-Oxo Atorvastatin is structurally similar to the parent drug, with the defining feature being the
oxidation of the hydroxyl group at the 3-position of the heptanoic acid side chain to a ketone.
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Property Value Reference
CAS Number 887196-30-7 [1]
Molecular Formula Cs33H33FN20s

Molecular Weight 556.62 g/mol

(5R)-7-[2-(4-fluorophenyl)-5-
isopropyl-3-phenyl-4-

IUPAC Name (phenylcarbamoyl)-1H-pyrrol-
1-yl]-5-hydroxy-3-oxoheptanoic
acid

Atorvastatin EP Impurity O,

Synonyms ) )

Atorvastatin 3-Oxo Acid
Appearance White to off-white solid Inferred from supplier data
Solubility Soluble in DMSO Inferred from supplier data

Synthesis and Formation

A specific, detailed synthetic protocol for the targeted preparation of 3-Oxo Atorvastatin is not
readily available in the public domain. Its presence is generally a result of being a byproduct in
the synthesis of Atorvastatin or as a product of its degradation.

Forced degradation studies of Atorvastatin under various stress conditions (acidic, basic,
oxidative, thermal, and photolytic) are performed to understand its stability and identify
potential degradation products. While specific conditions leading to the predominant formation
of 3-Oxo Atorvastatin are not explicitly detailed in the provided search results, it is plausible
that it could be formed under oxidative or certain hydrolytic conditions.

The synthesis of Atorvastatin itself is a complex multi-step process, and impurities can arise
from starting materials, intermediates, or side reactions. The Paal-Knorr pyrrole synthesis is a
key step in many synthetic routes to Atorvastatin, and variations in reactants and conditions
can lead to the formation of various related substances.

Analytical Characterization
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As a reference standard, 3-Oxo Atorvastatin is typically supplied with a comprehensive

Certificate of Analysis (CoA) detailing its identity and purity. The following analytical techniques

are commonly employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the separation and quantification of

Atorvastatin and its impurities, including 3-Oxo Atorvastatin.

Experimental Protocol (General Method):

Column: C18 reverse-phase column (e.g., Zorbax Bonus-RP)

Mobile Phase: A gradient elution is typically used to achieve separation of all related
substances. A common mobile phase consists of an aqueous component (e.g., water with a
buffer like ammonium formate or an acid like trifluoroacetic acid) and an organic component
(e.g., acetonitrile).

Gradient Program: A typical gradient might start with a lower concentration of the organic
phase, which is gradually increased over the run to elute more hydrophobic compounds.

Flow Rate: Approximately 1.0 mL/min.

Detection: UV detection at a wavelength where both Atorvastatin and its impurities have
significant absorbance, often around 245 nm.

Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure
reproducibility.

Spectroscopic Data
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Technique Expected Data

The proton NMR spectrum would confirm the

presence of the characteristic protons of the

Atorvastatin backbone. Key differences would
1H-NMR . , _

be observed in the signals corresponding to the

protons on the heptanoic acid side chain due to

the presence of the ketone at the 3-position.

Mass spectrometry data would confirm the

molecular weight of the compound (556.62
Mass Spectrometry (MS) g/mol ). Fragmentation patterns can be used to

further elucidate the structure and confirm the

identity of the impurity.

The IR spectrum would show characteristic

absorption bands for the various functional

groups present in the molecule, including the
Infrared (IR) Spectroscopy ]

carbonyl groups of the ketone, amide, and

carboxylic acid, as well as the N-H and O-H

stretching vibrations.

TGA data provides information on the thermal
Thermogravimetric Analysis (TGA) stability of the compound and can indicate the

presence of residual solvents or water.

Biological Activity and Toxicology

There is a significant lack of publicly available information regarding the specific biological
activity, pharmacology, and toxicology of 3-Oxo Atorvastatin. The vast majority of research
has focused on the parent drug, Atorvastatin, and its pharmacologically active ortho- and para-
hydroxylated metabolites.

It is a regulatory requirement that impurities in a drug substance above a certain threshold
(typically 0.15% for higher-dose drugs like Atorvastatin) must be identified and qualified, which
includes toxicological assessment. Therefore, it is highly probable that such studies have been
conducted by pharmaceutical manufacturers and submitted to regulatory agencies. However,
this data is often proprietary and not published in the scientific literature.
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Known Biological Effects of Atorvastatin

To provide context, the primary mechanism of action of Atorvastatin is the competitive inhibition
of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This leads to a
reduction in intracellular cholesterol levels, which in turn upregulates LDL receptor expression
on hepatocytes, increasing the clearance of LDL cholesterol from the circulation. Atorvastatin
also has pleiotropic effects, including anti-inflammatory and antioxidant properties.

Potential Signaling Pathway Involvement

Given the absence of specific data for 3-Oxo Atorvastatin, a signaling pathway diagram for
this specific molecule cannot be constructed. However, the metabolic pathway of the parent
drug, Atorvastatin, is well-established.

ortho-hydroxy
Atorvastatin
(Active)

para-hydroxy
Atorvastatin
(Active)

Atorvastatin Metabolism

Other Oxidation
Metabolites
(e.g., 3-Oxo Atorvastatin)

Click to download full resolution via product page

Caption: General metabolic pathway of Atorvastatin.

Conclusion

3-Oxo0 Atorvastatin (CAS 887196-30-7) is a known impurity of the widely used drug
Atorvastatin. While its chemical structure and analytical characterization methods are
established, particularly through the availability of commercial reference standards, there is a
significant gap in the publicly available literature regarding its specific synthesis, biological
activity, and toxicological profile. For researchers and drug development professionals, the
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primary focus concerning this compound remains its detection and quantification as part of
impurity profiling to ensure the quality, safety, and regulatory compliance of Atorvastatin drug
products. Further research into the pharmacological and toxicological properties of this and
other Atorvastatin-related impurities would be beneficial for a more complete understanding of
the drug's overall safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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